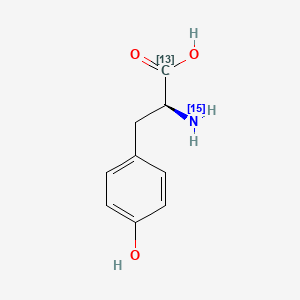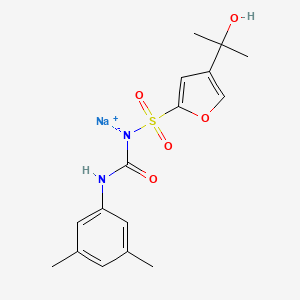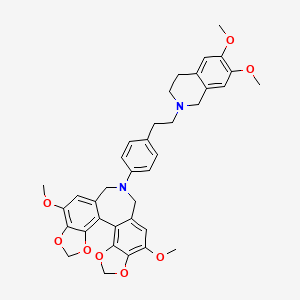![molecular formula C29H39N5O2 B12388273 1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK023 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
While specific industrial production methods for GSK023 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GSK023 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: GSK023 can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
GSK023 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the BET BD1 domain and its interactions with other molecules.
Biology: Employed in research to understand the role of the BET BD1 domain in gene regulation and epigenetic modifications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the BET BD1 domain
Wirkmechanismus
GSK023 exerts its effects by selectively binding to the BET BD1 domain, thereby inhibiting its interaction with acetylated histone tails. This disruption of protein-protein interactions leads to changes in gene expression and cellular functions. The molecular targets and pathways involved include the modulation of immuno-inflammatory responses and oncogenic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JQ1: Another BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: A pan-BET inhibitor with similar applications in research and medicine.
RVX-208: A selective BET inhibitor with potential therapeutic applications in cardiovascular diseases
Uniqueness of GSK023
GSK023 is unique due to its high selectivity for the BET BD1 domain, with a 300-1000-fold selectivity compared to other BET inhibitors. This selectivity allows for more precise studies of the BD1 domain’s role in various biological processes and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H39N5O2 |
|---|---|
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[1-[[(3S)-1-(1-propan-2-ylpiperidine-4-carbonyl)piperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one |
InChI |
InChI=1S/C29H39N5O2/c1-20(2)32-14-11-23(12-15-32)29(36)33-13-7-8-22(17-33)18-34-26-10-6-5-9-25(26)30-27(34)24-16-21(3)28(35)31(4)19-24/h5-6,9-10,16,19-20,22-23H,7-8,11-15,17-18H2,1-4H3/t22-/m1/s1 |
InChI-Schlüssel |
WSHVXKCBHNIVJO-JOCHJYFZSA-N |
Isomerische SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2C[C@@H]4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
Kanonische SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2CC4CCCN(C4)C(=O)C5CCN(CC5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

